molecular formula C10H10O3 B1360129 Methyl 3-(2-hydroxyphenyl)prop-2-enoate CAS No. 20883-98-1

Methyl 3-(2-hydroxyphenyl)prop-2-enoate

Cat. No. B1360129
CAS RN: 20883-98-1
M. Wt: 178.18 g/mol
InChI Key: YMXREWKKROWOSO-UHFFFAOYSA-N
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Procedure details

Name
CC(C(=O)[O-])=P(c1ccccc1)(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C(C)=Cc1ccccc1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:15][C:16](=[P:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)[c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)[C:36]([O-:37])=[O:38].[CH3:1][O:2][C:3]([C:4](=[CH:5][c:6]1[c:7]([OH:12])[cH:8][cH:9][cH:10][cH:11]1)[CH3:13])=[O:14].[CH:39]([c:40]1[c:41]([OH:42])[cH:43][cH:44][cH:45][cH:46]1)=[O:47]>>[CH3:1][O:2][C:3]([CH:4]=[CH:5][c:6]1[c:7]([OH:12])[cH:8][cH:9][cH:10][cH:11]1)=[O:14]

Inputs

Step One
Name
CC(C(=O)[O-])=P(c1ccccc1)(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C(=O)[O-])=P(c1ccccc1)(c1ccccc1)c1ccccc1
Name
COC(=O)C(C)=Cc1ccccc1O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C(C)=Cc1ccccc1O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=Cc1ccccc1O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=Cc1ccccc1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC(C(=O)[O-])=P(c1ccccc1)(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C(C)=Cc1ccccc1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:15][C:16](=[P:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)[c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)[C:36]([O-:37])=[O:38].[CH3:1][O:2][C:3]([C:4](=[CH:5][c:6]1[c:7]([OH:12])[cH:8][cH:9][cH:10][cH:11]1)[CH3:13])=[O:14].[CH:39]([c:40]1[c:41]([OH:42])[cH:43][cH:44][cH:45][cH:46]1)=[O:47]>>[CH3:1][O:2][C:3]([CH:4]=[CH:5][c:6]1[c:7]([OH:12])[cH:8][cH:9][cH:10][cH:11]1)=[O:14]

Inputs

Step One
Name
CC(C(=O)[O-])=P(c1ccccc1)(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C(=O)[O-])=P(c1ccccc1)(c1ccccc1)c1ccccc1
Name
COC(=O)C(C)=Cc1ccccc1O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C(C)=Cc1ccccc1O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=Cc1ccccc1O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=Cc1ccccc1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.